molecular formula C8H7NO4 B1358317 2-(Methoxycarbonyl)isonicotinic acid CAS No. 24195-10-6

2-(Methoxycarbonyl)isonicotinic acid

Cat. No.: B1358317
CAS No.: 24195-10-6
M. Wt: 181.15 g/mol
InChI Key: MAFJOMAYYKSZOS-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring a methoxycarbonyl group attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid. One common method is the reaction of isonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

2-(Methoxycarbonyl)isonicotinic acid can be compared with other similar compounds, such as:

    Isonicotinic acid: The parent compound, which lacks the methoxycarbonyl group.

    Methyl isonicotinate: A related ester with a similar structure but different functional groups.

    Nicotinic acid: An isomer with the carboxyl group at a different position on the pyridine ring.

Uniqueness: The presence of the methoxycarbonyl group at the 2-position of the pyridine ring gives this compound unique chemical and physical properties, distinguishing it from its analogs and making it valuable for specific applications.

Properties

IUPAC Name

2-methoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJOMAYYKSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595941
Record name 2-(Methoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24195-10-6
Record name 2-(Methoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxycarbonyl)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.7 ml portion of concentrated sulfuric acid was added to 50 ml of methanol solution containing 5.0 g of pyridine-2,4-dicarboxylic acid, and the mixture was heated under reflux for 1 hour and 10 minutes. After cooling, this was poured into ice water and stirred at 5° C. for 3 hours, and the thus precipitated white solid was collected by filtration. A 5.7 g portion of this product was dissolved in 100 ml of methanol with heating, and the solution was cooled and then stirred at room temperature. By collecting the thus precipitated white solid by filtration, 2.5 g of the title compound was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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